GPR55 agonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

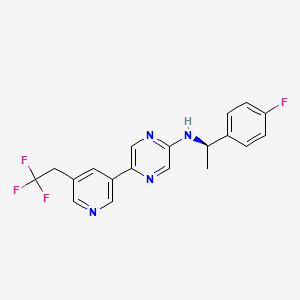

Molecular Formula |

C19H16F4N4 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[5-(2,2,2-trifluoroethyl)-3-pyridinyl]pyrazin-2-amine |

InChI |

InChI=1S/C19H16F4N4/c1-12(14-2-4-16(20)5-3-14)27-18-11-25-17(10-26-18)15-6-13(8-24-9-15)7-19(21,22)23/h2-6,8-12H,7H2,1H3,(H,26,27)/t12-/m1/s1 |

InChI Key |

ZCCOGNCJKNCXMI-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

GPR55 Agonist 3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target with implications in a variety of physiological and pathological processes, including pain, inflammation, and cancer.[1][2] Initially explored as a potential cannabinoid receptor, its distinct signaling profile and unique ligand pharmacology have set it apart.[1][2] This technical guide provides an in-depth overview of the mechanism of action of GPR55 agonists, with a specific focus on the potent and selective synthetic agonist known as "GPR55 agonist 3" (also referred to as Compound 26). This document will detail the signaling pathways activated by this agonist, present quantitative data on its activity, and provide comprehensive experimental protocols for key functional assays.

Core Mechanism of Action: GPR55 Signaling Pathways

Activation of GPR55 by its agonists initiates a cascade of intracellular signaling events primarily mediated through the coupling to G proteins of the Gq and G12/13 families.[1] This activation leads to the stimulation of downstream effectors, resulting in a range of cellular responses.

Gq-Mediated Signaling:

Upon agonist binding, GPR55 couples to Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of GPR55 activation and can be monitored to quantify agonist activity.

G12/13-Mediated Signaling:

In parallel, GPR55 activation also engages G12/13 proteins, which leads to the activation of the small GTPase RhoA. The activation of the RhoA/Rho-associated kinase (ROCK) pathway plays a crucial role in regulating cytoskeletal dynamics, including stress fiber formation and cell morphology.

Downstream Cellular Responses:

The activation of these primary signaling pathways leads to a variety of downstream cellular responses, including:

-

ERK Phosphorylation: The increase in intracellular calcium and the activation of other signaling intermediates can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). The ERK signaling cascade is a key regulator of cell proliferation, differentiation, and survival.

-

β-Arrestin Recruitment: Like many GPCRs, agonist-bound GPR55 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This process is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling pathways.

The specific signaling profile and downstream effects can exhibit ligand bias, meaning that different agonists may preferentially activate certain pathways over others.

Quantitative Data on GPR55 Agonist Activity

The potency and efficacy of GPR55 agonists are typically determined through various in vitro functional assays. The following tables summarize key quantitative data for "this compound" and other commonly studied GPR55 agonists.

Table 1: Potency of GPR55 Agonists in Functional Assays

| Agonist | Assay | Species | EC50 | Reference(s) |

| This compound (Compound 26) | β-Arrestin Recruitment | Human | 6.2 nM | |

| This compound (Compound 26) | Functional Assay | Human | 0.239 nM | |

| This compound (Compound 26) | Functional Assay | Rat | 1.76 nM | |

| Lysophosphatidylinositol (LPI) | ERK1/2 Phosphorylation | Human | 200 nM | |

| AM251 | β-Arrestin Recruitment | Human | ~3 µM | |

| O-1602 | GTPγS Binding | Human | ~2 nM | |

| CID1792197 | β-Arrestin Recruitment | Human | 110 nM | |

| CID1172084 (ML185) | β-Arrestin Recruitment | Human | 160 nM | |

| CID2440433 (ML184) | β-Arrestin Recruitment | Human | 260 nM |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of GPR55 agonist activity. The following are protocols for key experiments used to characterize the mechanism of action of GPR55 agonists.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling. The PathHunter® β-arrestin assay from DiscoverX is a commonly used platform.

Materials:

-

CHO-K1 cells stably expressing GPR55 fused to a β-galactosidase enzyme fragment (ProLink) and β-arrestin fused to an N-terminal deletion mutant of β-galactosidase (Enzyme Acceptor).

-

Cell culture medium (e.g., F-12 Kaighn's Modification, 10% FBS, 1% Penicillin/Streptomycin, 800 µg/ml Geneticin, 300 µg/ml Hygromycin B).

-

Agonist solutions (e.g., this compound) prepared in assay buffer.

-

PathHunter® Detection Reagents.

-

White, clear-bottom 384-well microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the engineered CHO-K1 cells into 384-well plates at a density of 2,500 cells per well in 20 µL of cell plating reagent. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Agonist Addition: Prepare serial dilutions of the GPR55 agonist in assay buffer. Add 5 µL of the agonist solution to the appropriate wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.

-

Detection: Equilibrate the plate and PathHunter® detection reagents to room temperature. Add 12 µL of the detection reagent mixture to each well.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Read the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation.

Materials:

-

HEK293 cells transiently or stably expressing GPR55.

-

Cell culture medium (e.g., DMEM, 10% FBS, 1% Penicillin/Streptomycin).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Black, clear-bottom 96-well or 384-well microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Seeding: Seed the GPR55-expressing HEK293 cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition and Signal Detection: Place the plate in the fluorescence plate reader. Use the instrument's automated injection function to add the GPR55 agonist at various concentrations. Simultaneously, measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) in real-time.

-

Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Determine the peak fluorescence response for each agonist concentration and plot it against the logarithm of the concentration to calculate the EC50.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2 as a downstream indicator of GPR55 activation.

Materials:

-

HEK293 or CHO cells expressing GPR55.

-

Cell culture medium.

-

Serum-free medium for starvation.

-

GPR55 agonist solutions.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blot equipment and reagents.

Procedure:

-

Cell Culture and Starvation: Culture the GPR55-expressing cells to near confluence. Prior to the experiment, starve the cells in serum-free medium for at least 4 hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat the starved cells with various concentrations of the GPR55 agonist for a predetermined time (e.g., 5-30 minutes) at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against p-ERK.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Calculate the ratio of p-ERK to t-ERK for each sample. Plot this ratio against the agonist concentration to determine the EC50.

RhoA Activation Assay

This assay measures the level of active, GTP-bound RhoA, a direct downstream effector of G12/13-coupled GPR55.

Materials:

-

GPR55-expressing cells.

-

RhoA activation assay kit (containing Rhotekin-RBD beads for pull-down of active RhoA).

-

Lysis/Wash buffer.

-

GTPγS (for positive control) and GDP (for negative control).

-

Primary antibody against RhoA.

-

Western blot equipment and reagents.

Procedure:

-

Cell Treatment and Lysis: Treat cells with the GPR55 agonist. Lyse the cells with the provided lysis buffer.

-

GTPγS/GDP Loading (Controls): For positive and negative controls, incubate cell lysates with GTPγS (non-hydrolyzable GTP analog) or GDP, respectively.

-

Pull-down of Active RhoA: Add Rhotekin-RBD coated agarose beads to the cell lysates and incubate to allow the beads to bind to active (GTP-bound) RhoA.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an anti-RhoA antibody to detect the amount of activated RhoA.

-

Data Analysis: Quantify the band intensity corresponding to RhoA in each sample. An increase in the band intensity in agonist-treated samples compared to the control indicates RhoA activation.

Visualizing GPR55 Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways of GPR55 agonists and a typical experimental workflow.

Caption: GPR55 agonist signaling pathways.

Caption: General experimental workflow.

Conclusion

"this compound" is a potent and selective tool for probing the function of the GPR55 receptor. Its mechanism of action is centered on the activation of Gq and G12/13 signaling pathways, leading to intracellular calcium mobilization, RhoA activation, and downstream effects such as ERK phosphorylation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting GPR55. Understanding the intricate signaling mechanisms of GPR55 agonists is paramount for the development of novel therapeutics for a range of diseases.

References

GPR55 Agonist Downstream Signaling Pathways: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The G protein-coupled receptor 55 (GPR55) has emerged as a novel and intriguing therapeutic target with diverse physiological and pathological roles. Initially considered a candidate cannabinoid receptor, its pharmacology and signaling are distinct from the classical CB1 and CB2 receptors. Activation of GPR55 by its endogenous ligand, L-α-lysophosphatidylinositol (LPI), and other synthetic agonists initiates a cascade of intracellular events that modulate cellular processes such as proliferation, migration, and calcium homeostasis. This technical guide provides a comprehensive overview of the three primary downstream signaling pathways activated by GPR55 agonists. It includes detailed experimental protocols for key assays, a summary of quantitative data for comparative analysis, and visualizations of the signaling cascades to facilitate a deeper understanding of GPR55-mediated cellular responses.

Core Downstream Signaling Pathways

GPR55 activation by agonists triggers a complex network of intracellular signaling. The three most well-characterized downstream pathways are:

-

The Gαq/12/13 → RhoA → PLC → Ca²⁺ → NFAT Pathway: This is a hallmark signaling cascade for GPR55. Upon agonist binding, GPR55 couples to G proteins of the Gαq and Gα12/13 families.[1][2] This leads to the activation of the small GTPase RhoA.[3][4] Activated RhoA, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1] This rise in intracellular calcium can then activate various downstream effectors, including the nuclear factor of activated T-cells (NFAT) transcription factors, which translocate to the nucleus to regulate gene expression.

-

The Gα12/13 → RhoA → ROCK Pathway: Independent of calcium signaling, the activation of RhoA by GPR55 also engages the Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is a critical regulator of the actin cytoskeleton, influencing cell morphology, adhesion, and migration. Activation of ROCK by RhoA leads to the phosphorylation of downstream targets that control actin filament organization and myosin-driven contractility, resulting in the formation of stress fibers.

-

The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: GPR55 activation has been consistently shown to induce the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling cascade. This pathway is pivotal in regulating cell proliferation, differentiation, and survival. The activation of ERK1/2 by GPR55 can be dependent on the RhoA/ROCK pathway in some cellular contexts. However, the specifics of ERK activation, including its ligand dependency, can vary across different cell types and experimental conditions.

Visualization of Signaling Pathways

To visually represent the intricate signaling networks downstream of GPR55, the following diagrams have been generated using the DOT language.

GPR55-Mediated Calcium Mobilization and NFAT Activation

GPR55-Mediated RhoA/ROCK Signaling and Cytoskeletal Rearrangement

GPR55-Mediated MAPK/ERK Signaling Pathway

Quantitative Data Summary

The following tables summarize quantitative data from various studies on GPR55 agonist-induced signaling, providing a basis for comparing the potency and efficacy of different compounds.

Table 1: EC₅₀ Values of GPR55 Agonists in Calcium Mobilization Assays

| Agonist | Cell Line | EC₅₀ (nM) | Reference |

| LPI | GPR55-HEK293 | 300 | |

| AM251 | GPR55-HEK293 | 3000 | |

| SR141716A | GPR55-HEK293 | 3000 | |

| AM281 | GPR55-HEK293 | 30000 | |

| Methanandamide (MEA) | hGPR55-HEK293 | ~5000 | |

| JWH015 | hGPR55-HEK293 | ~3000 |

Table 2: Quantitative Data on GPR55-Mediated ERK Activation

| Agonist | Cell Line | Parameter | Value | Reference |

| LPI | GPR55-HEK293 | EC₅₀ (nM) | 30 | |

| 2-arachidonoyl-LPI | GPR55-expressing cells | EC₅₀ (nM) | 30 | |

| 1-stearoyl-LPI | GPR55-expressing cells | EC₅₀ (nM) | 450 | |

| CP55,940 | CHO-hGPR55 | EC₅₀ (nM) | 4.5 | |

| O-1602 | CHO-hGPR55 | EC₅₀ (nM) | 18.2 |

Table 3: Fold Change in RhoA Activation Upon GPR55 Stimulation

| Agonist | Cell Line | Fold Change over Basal | Time Point | Reference |

| 2-arachidonoyl LPI (1 µM) | GPR55-HEK293 | ~2.5 - 3.0 | 2.5 - 5 min | |

| LPI (10⁻⁵ M) | MDA-MB-231 | ~2.0 | 3 min |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate GPR55 downstream signaling pathways.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing GPR55 (e.g., GPR55-HEK293)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

GPR55 agonist of interest

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.

Protocol:

-

Cell Culture: Seed cells onto glass coverslips or appropriate imaging plates and culture until they reach the desired confluency (typically 70-90%).

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage or place the plate in the reader.

-

Acquire baseline fluorescence images or readings by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add the GPR55 agonist at the desired concentration and continue to record the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

ERK1/2 Phosphorylation Western Blot Assay

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a measure of MAPK pathway activation.

Materials:

-

Cells expressing GPR55

-

Serum-free culture medium

-

GPR55 agonist of interest

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Stimulate the cells with the GPR55 agonist at various concentrations and for different time points. A typical stimulation time is 5-30 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer on ice for 10-20 minutes.

-

Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and detect the chemiluminescent signal.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.

-

Quantify the band intensities using densitometry software.

-

RhoA Activation Assay (Rhotekin Pull-Down)

This protocol describes a method to measure the activation of RhoA by pulling down the active, GTP-bound form using the Rho-binding domain (RBD) of Rhotekin.

Materials:

-

Cells expressing GPR55

-

GPR55 agonist of interest

-

Lysis buffer (e.g., Mg²⁺ Lysis/Wash Buffer)

-

Rhotekin-RBD agarose beads

-

GTPγS (for positive control) and GDP (for negative control)

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

-

Western blotting reagents as described in section 4.2.

Protocol:

-

Cell Treatment and Lysis:

-

Culture and treat cells with the GPR55 agonist as described for the ERK assay. A typical stimulation time for RhoA activation is 1-10 minutes.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Affinity Precipitation (Pull-Down):

-

Normalize the protein concentration of the lysates.

-

Add Rhotekin-RBD agarose beads to each lysate sample.

-

Incubate for 1 hour at 4°C with gentle agitation to allow the beads to bind to active, GTP-bound RhoA.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Centrifuge to pellet the beads and collect the supernatant.

-

Analyze the supernatant for the presence of RhoA by Western blotting using an anti-RhoA antibody.

-

A fraction of the total cell lysate should also be run on the gel as an input control to show the total amount of RhoA in each sample.

-

-

Data Analysis: Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the input lysate.

Conclusion

The elucidation of the downstream signaling pathways of GPR55 is crucial for understanding its role in health and disease and for the development of novel therapeutics. The Gαq/12/13-RhoA-calcium, Gα12/13-RhoA-ROCK, and MAPK/ERK pathways represent the core signaling axes through which GPR55 agonists exert their cellular effects. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate GPR55 signaling in their own systems. Further research into the potential for biased agonism and the interplay between these pathways will undoubtedly reveal more about the complex biology of this important receptor.

References

- 1. Lysophosphatidylinositol Induced Morphological Changes and Stress Fiber Formation through the GPR55-RhoA-ROCK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of GPR55 Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "GPR55 agonist 3" is not a standardized scientific nomenclature. This guide provides a comprehensive overview of the structure-activity relationships (SAR) for several major classes of GPR55 agonists. It includes data for a commercially available compound designated as "this compound (Compound 26)" within the broader context of GPR55 agonist development.

Introduction to GPR55

G protein-coupled receptor 55 (GPR55) is a class A GPCR that has garnered significant attention as a potential therapeutic target for a range of conditions, including inflammatory pain, neuropathic pain, cancer, and metabolic disorders.[1][2] Despite low sequence homology to the classical cannabinoid receptors CB1 and CB2, GPR55 is activated by certain cannabinoid ligands, leading to its classification as a putative cannabinoid receptor.[1][3] The endogenous ligand for GPR55 is widely considered to be L-α-lysophosphatidylinositol (LPI).[4]

GPR55 activation triggers signaling cascades distinct from CB1 and CB2 receptors. It primarily couples to Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA kinase (ROCK), respectively. These pathways culminate in the release of intracellular calcium ([Ca2+]i), phosphorylation of extracellular signal-regulated kinase (ERK), and activation of transcription factors such as NFAT (nuclear factor of activated T-cells), NF-κB, and CREB. This complex pharmacology necessitates the development of potent and selective agonists to accurately probe GPR55 function. This guide provides a detailed overview of the SAR of key GPR55 agonist scaffolds, experimental protocols for their characterization, and a summary of the receptor's signaling pathways.

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular events primarily through Gq and G12/13 pathways. The diagram below illustrates the key signaling components.

Caption: GPR55 Signaling Cascade

Structure-Activity Relationships of GPR55 Agonists

The discovery of GPR55 agonists has evolved from initial findings with cannabinoid-like compounds and endogenous lipids to the development of highly potent and selective synthetic small molecules.

Lysophospholipids and Analogs

LPI is the primary endogenous agonist of GPR55. The structure of LPI, consisting of a glycerol backbone, a phosphate group, an inositol headgroup, and a single acyl chain, is crucial for its activity.

-

Acyl Chain Position: 2-acyl LPIs are generally more potent than their 1-acyl counterparts.

-

Acyl Chain Composition: The length and saturation of the fatty acid chain significantly impact activity. Specifically, 2-arachidonoyl LPI (containing a 20:4 fatty acid) is considered the most likely natural ligand for GPR55, showing higher activity compared to LPIs with other fatty acyl groups.

| Compound | Structure | Activity | Reference |

| L-α-lysophosphatidylinositol (LPI) | Glycerol, phosphate, inositol, acyl chain | Endogenous agonist. Potency is dependent on the acyl chain. pEC50 = 7.2 in a HEK293 assay. | |

| 2-Arachidonoyl LPI | LPI with a 20:4 fatty acid at the sn-2 position | Shows markedly higher biological activity at GPR55 compared to other LPI species. |

Synthetic Small Molecule Agonists

High-throughput screening campaigns have identified several distinct chemical scaffolds that act as GPR55 agonists. These findings have paved the way for systematic SAR studies to develop more potent and selective tool compounds.

The NIH Molecular Libraries program identified ML184 (CID2440433) as a potent and selective GPR55 agonist. This scaffold is characterized by a central piperazine or piperidine ring.

-

Piperazine/Piperidine Core: This central ring is a key feature of this class of agonists.

-

Substituents: The nature and position of substituents on the aromatic rings and the core structure are critical for potency and selectivity.

| Compound ID | Structure | GPR55 EC50 (µM) | Selectivity | Reference |

| ML184 (CID2440433) | 3-[[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide | 0.263 | >120-fold vs GPR35, CB1, CB2 | |

| This compound (Compound 26) | Not publicly disclosed | hGPR55: 0.239 nM, rGPR55: 1.76 nM (β-arrestin) | Not specified | Vendor Data |

| CID1172084 | A piperidine-based compound | 0.16 | Not specified | PubChem |

A novel series based on the 3-benzylquinolin-2(1H)-one scaffold has been developed, yielding some of the most potent GPR55 agonists to date.

-

Core Structure: The quinolin-2(1H)-one core is essential for activity.

-

Benzyl Substitutions: Modifications on the benzyl ring significantly influence affinity and potency. For instance, a 4-chloro substitution on the benzyl ring (Compound 2 ) enhances potency compared to the unsubstituted analog (Compound 1 ).

-

Quinolinone Substitutions: Small alkyl groups at the N1 position are well-tolerated.

| Compound | R1 | R2 | Ki (nM) hGPR55 | EC50 (nM) p-ERK Assay | Reference |

| 1 | H | H | 18.2 ± 3.4 | 14.2 ± 1.2 | |

| 2 | H | 4-Cl | 4.9 ± 0.6 | 6.4 ± 1.1 | |

| 3 | H | 3,4-diCl | 5.8 ± 0.7 | 9.8 ± 1.3 | |

| 4 | CH3 | H | 11.2 ± 1.5 | 19.3 ± 1.5 |

The chromen-4-one scaffold has been explored to develop GPR55 modulators with tunable efficacy, ranging from full agonists to antagonists.

-

Side Chain Length: The length of the aliphatic side-chain attached to the core is a key determinant of both potency and functional activity. For example, a cyclohexylpropoxy residue results in a partial agonist, while a cyclohexylbutoxy residue leads to higher efficacy.

-

Substituents: The nature of the substituents on the benzamido moiety can switch the compound's activity from agonism to antagonism.

| Compound | R | Efficacy (%) | EC50 (µM) | Reference |

| 59 | cyclohexylpropoxy | 29 | 0.111 | |

| 60 | cyclohexylbutoxy | 73 | 0.474 | |

| 61 | cyclohexylpentoxy | 52 | 0.202 | |

| 76 | heptyloxy | 39 | 0.040 | |

| 77 | octyloxy | 65 | 0.113 |

Key Experimental Protocols

Characterizing the activity of GPR55 agonists relies on a suite of functional cell-based assays. Below are detailed methodologies for key experiments.

Workflow for β-Arrestin Recruitment Assay

The PathHunter® β-arrestin recruitment assay is a common method to quantify agonist-induced interaction between GPR55 and β-arrestin.

Caption: Workflow for a β-Arrestin Recruitment Assay

Methodology:

-

Cell Culture: PathHunter® CHO-K1 cells stably co-expressing GPR55 tagged with a ProLink™ (PK) peptide and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment are cultured in appropriate medium.

-

Cell Plating: Cells are harvested and seeded into 384-well white, clear-bottom tissue culture plates at a density of 5,000-10,000 cells per well and incubated overnight.

-

Compound Preparation: Test compounds are serially diluted, typically in DMSO, and then further diluted in assay buffer.

-

Agonist Stimulation: The culture medium is removed, and cells are treated with the diluted compounds. The plate is then incubated for 90 minutes at 37°C.

-

Detection: PathHunter Detection Reagent Mix is prepared according to the manufacturer's protocol and added to each well. The plate is incubated at room temperature in the dark for 60 minutes.

-

Data Acquisition: Chemiluminescent signal is read using a plate reader. Data are normalized to a vehicle control and a reference agonist to generate dose-response curves and calculate EC50 values.

ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)

This assay measures the phosphorylation of ERK, a downstream event in GPR55 signaling.

Methodology:

-

Cell Culture and Stimulation: HEK293 cells expressing GPR55 are grown to confluency, serum-starved, and then stimulated with various concentrations of the test agonist for a defined period (e.g., 5-30 minutes) at 37°C.

-

Cell Lysis: The stimulation medium is removed, and cells are lysed by adding Lysis Buffer. The plate is agitated for 10-15 minutes at room temperature.

-

Lysate Transfer: A small volume of the cell lysate (e.g., 4 µL) is transferred to a 384-well Proxiplate.

-

Detection: A mixture of AlphaScreen Acceptor beads (conjugated to an antibody recognizing total or non-phosphorylated ERK) and Donor beads (conjugated to an antibody specific for phosphorylated ERK) is added to the lysate.

-

Incubation: The plate is incubated for 2 hours at room temperature in the dark to allow for bead-protein complex formation.

-

Data Acquisition: The plate is read on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm). The signal generated is proportional to the level of ERK phosphorylation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the initial step of G protein activation upon agonist binding.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing GPR55. Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.

-

Assay Reaction: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated in an assay buffer (typically containing Tris-HCl, MgCl₂, NaCl, EGTA, and saponin) with a fixed concentration of GDP.

-

Compound Addition: Test agonists at various concentrations are added to the wells.

-

Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated at 30°C for 60-120 minutes with gentle agitation.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate using a cell harvester, washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Data Acquisition: The filter plate is dried, a scintillant is added, and the radioactivity retained on the filters is counted using a scintillation counter. Non-specific binding is determined in the presence of excess unlabeled GTPγS.

Conclusion

The study of GPR55 agonists has revealed a diverse chemical landscape, from endogenous lipids to highly potent and selective synthetic molecules. The SAR for scaffolds such as the 3-benzylquinolin-2(1H)-ones and the NIH ML probes demonstrates that high affinity and agonist efficacy can be achieved through systematic chemical modification. The chromen-4-one series further highlights the possibility of fine-tuning functional activity, providing valuable tools for dissecting GPR55 pharmacology.

The continued development of novel agonists with improved selectivity and pharmacokinetic properties is essential for validating GPR55 as a therapeutic target. The experimental protocols and SAR data presented in this guide offer a comprehensive resource for researchers in this field, facilitating the discovery and characterization of the next generation of GPR55 modulators.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1 H)-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of a Selective GPR55 Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for the specific compound "GPR55 agonist 3" (also known as Compound 26) is limited. This guide therefore provides a representative pharmacological profile of a selective GPR55 agonist, drawing upon data from well-characterized selective agonists such as ML184 and O-1602 to illustrate the expected properties and activities.

Introduction

The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a variety of conditions, including neuropathic and inflammatory pain, metabolic disorders, and cancer.[1][2] Unlike the classical cannabinoid receptors (CB1 and CB2), GPR55 exhibits a distinct pharmacological profile and signaling cascade.[1][2] Selective agonists of GPR55 are crucial tools for elucidating its physiological and pathophysiological roles and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of a representative selective GPR55 agonist, including its binding and functional characteristics, signaling pathways, and the experimental methodologies used for its characterization.

Pharmacological Profile

The pharmacological profile of a selective GPR55 agonist is defined by its binding affinity, potency in functional assays, and its selectivity over other related receptors.

In Vitro Potency

The potency of a GPR55 agonist is typically determined through various functional assays that measure the cellular response to receptor activation. While specific data for "this compound" (Compound 26) is sparse, it has been reported to be a potent GPR55 agonist. For the purpose of this guide, we present data from other well-characterized selective GPR55 agonists to provide a comparative context.

| Compound | Assay | Species | EC50 (nM) | Reference |

| This compound (Compound 26) | GPR55 Activation | Human | 0.239 | [3] |

| GPR55 Activation | Rat | 1.76 | ||

| β-arrestin Recruitment | Human | 6.2 | ||

| ML184 | GPR55 Activation | - | 250 | |

| O-1602 | GPR55 Activation | - | 13 |

Selectivity

A critical aspect of a GPR55 agonist's pharmacological profile is its selectivity, particularly against the classical cannabinoid receptors CB1 and CB2, and other related G protein-coupled receptors like GPR35. High selectivity ensures that the observed biological effects are mediated through GPR55, minimizing off-target effects.

| Compound | Receptor | Potency/Selectivity | Reference |

| ML184 | GPR55 | EC50 = 250 nM | |

| GPR35 | >100-fold selectivity | ||

| CB1 | >100-fold selectivity | ||

| CB2 | >100-fold selectivity | ||

| O-1602 | GPR55 | EC50 = 13 nM | |

| CB1 | EC50 > 30,000 nM | ||

| CB2 | EC50 > 30,000 nM |

Signaling Pathways

Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. Unlike CB1 and CB2 receptors, which primarily couple to Gi/o proteins, GPR55 is known to couple to Gq, G12, and G13 proteins. This leads to the activation of downstream effector pathways, including the RhoA/ROCK pathway, phospholipase C (PLC), and subsequent mobilization of intracellular calcium, as well as the activation of the extracellular signal-regulated kinase (ERK) pathway.

GPR55 Agonist-Induced Signaling Cascade

References

In Vitro Characterization of GPR55 Agonist 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a potent GPR55 agonist, designated as GPR55 agonist 3 (also known as Compound 26). This document details its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways associated with GPR55 activation.

Core Data Summary

The in vitro pharmacological data for this compound are summarized in the table below, highlighting its high potency at both human and rat GPR55 orthologs.

| Parameter | Species | Assay Type | Value (EC₅₀) |

| GPR55 Agonism | Human | Functional Assay | 0.239 nM[1][2][3][4] |

| GPR55 Agonism | Rat | Functional Assay | 1.76 nM[1] |

| β-Arrestin Recruitment | Human | Functional Assay | 6.2 nM |

GPR55 Signaling Pathways

GPR55 is a G protein-coupled receptor (GPCR) that couples to multiple G protein families, primarily Gαq and Gα12/13, to initiate downstream signaling cascades. Activation of these pathways leads to the mobilization of intracellular calcium, activation of RhoA, and phosphorylation of ERK1/2, among other cellular responses. The signaling pathways are complex and can be ligand-dependent, a phenomenon known as biased agonism.

Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its potency and functional activity. Below are detailed methodologies for these experiments.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in GPCR desensitization and signaling.

Methodology:

-

Cell Culture: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin-2-GFP are cultured in appropriate media.

-

Plating: Cells are seeded into 384-well plates and incubated overnight.

-

Assay Preparation: The growth medium is replaced with serum-free medium prior to the experiment.

-

Compound Addition: this compound is added to the wells at various concentrations.

-

Incubation: Plates are incubated for 75 minutes at 37°C.

-

Cell Fixation: Cells are fixed with 4% paraformaldehyde.

-

Imaging: The redistribution of β-arrestin-GFP is visualized and quantified using a high-content imaging system.

-

Data Analysis: The potency (EC₅₀) of the agonist in inducing β-arrestin recruitment is determined from concentration-response curves.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of GPR55 activation.

Methodology:

-

Cell Culture and Plating: HEK293 cells stably or transiently expressing GPR55 are plated in 96-well plates.

-

Serum Starvation: Cells are serum-starved for 48 hours to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 20-60 minutes).

-

Cell Lysis: Cells are lysed, and the total protein concentration is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2, followed by incubation with appropriate secondary antibodies.

-

Signal Detection and Analysis: The chemiluminescent signal is detected, and the band intensities are quantified. The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the agonist's effect.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following GPR55 activation.

Methodology:

-

Cell Culture and Plating: HEK293 cells expressing GPR55 are seeded in black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubation: The cells are incubated to allow for dye uptake and de-esterification.

-

Assay: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.

-

Data Analysis: The increase in fluorescence is used to generate concentration-response curves and determine the EC₅₀ value for the agonist.

References

GPR55 Agonists: A Deep Dive into Cellular Targets and Distribution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in recent years, implicated in a wide array of physiological and pathological processes. Initially considered an orphan receptor, it is now recognized as a key player in the endocannabinoid system and beyond, with its own distinct signaling pathways. This technical guide provides a comprehensive overview of the cellular targets of GPR55 agonists, the intricate signaling cascades they initiate, and the receptor's distribution across various tissues and cell types. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of modulating GPR55 activity.

Cellular Targets and Signaling Pathways

Activation of GPR55 by its agonists, most notably lysophosphatidylinositol (LPI), initiates a cascade of intracellular events through its coupling with specific G proteins. Unlike the classical cannabinoid receptors CB1 and CB2, which primarily couple to Gαi/o, GPR55 predominantly signals through Gαq, Gα12, and Gα13 proteins.[1][2] This differential coupling leads to the activation of distinct downstream effector molecules and signaling pathways.

The primary cellular targets of GPR55 activation include:

-

Phospholipase C (PLC): Gαq activation leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

RhoA: Gα12/13 coupling results in the activation of the small GTPase RhoA.[1]

-

Extracellular signal-regulated kinases 1/2 (ERK1/2): GPR55 activation has been shown to induce the phosphorylation and activation of ERK1/2, a key pathway involved in cell proliferation and differentiation.

-

Transcription Factors: The signaling cascades initiated by GPR55 converge on the activation of several transcription factors, including:

-

Nuclear Factor of Activated T-cells (NFAT): Calcium signaling downstream of PLC activation leads to the activation of NFAT.

-

Nuclear Factor-kappa B (NF-κB): GPR55 activation can also lead to the activation of the pro-inflammatory transcription factor NF-κB.

-

cAMP response element-binding protein (CREB): Phosphorylation and activation of CREB have also been observed following GPR55 stimulation.

-

These signaling events ultimately lead to a variety of cellular responses, including intracellular calcium mobilization, regulation of gene expression, and modulation of cell proliferation, migration, and survival.

Below is a diagram illustrating the primary signaling pathways activated by GPR55 agonists.

Quantitative Data on GPR55 Agonists

The potency and efficacy of GPR55 agonists can vary depending on the specific compound and the assay used for measurement. The following tables summarize key quantitative data for several known GPR55 agonists.

Table 1: EC50 Values of GPR55 Agonists in Functional Assays

| Agonist | Assay Type | Cell Line | EC50 (µM) | Reference |

| L-α-lysophosphatidylinositol (LPI) | β-arrestin Recruitment | U2OS | 1.2 | |

| L-α-lysophosphatidylinositol (LPI) | Calcium Mobilization | HEK293 | ~0.4 | |

| AM251 | β-arrestin Recruitment | HEK293 | 9.6 | |

| SR141716A (Rimonabant) | β-arrestin Recruitment | HEK293 | 3.9 | |

| CID1792197 | β-arrestin Trafficking | U2OS | 0.11 | |

| ML185 (CID1172084) | β-arrestin Trafficking | U2OS | 0.16 | |

| ML184 (CID244043) | β-arrestin Trafficking | U2OS | 0.26 | |

| Compound 2 (3-benzylquinolin-2(1H)-one derivative) | p-ERK Activation | CHO | 0.0011 | |

| Compound 3 (3-benzylquinolin-2(1H)-one derivative) | p-ERK Activation | CHO | 0.0011 |

Table 2: Binding Affinities (Ki) of Ligands at Human GPR55

| Ligand | Radioligand | Cell Line | Ki (nM) | Reference |

| Compound 1 (3-benzylquinolin-2(1H)-one derivative) | [³H]CP55,940 | CHO | 1.6 | |

| Compound 2 (3-benzylquinolin-2(1H)-one derivative) | [³H]CP55,940 | CHO | 1.2 | |

| Compound 3 (3-benzylquinolin-2(1H)-one derivative) | [³H]CP55,940 | CHO | 1.2 | |

| Compound 4 (3-benzylquinolin-2(1H)-one derivative) | [³H]CP55,940 | CHO | 2.0 |

Distribution of GPR55

GPR55 is widely expressed throughout the body, with notable presence in the central nervous system, peripheral tissues, and various cell lines.

Tissue Distribution

Table 3: GPR55 mRNA Expression in Human Tissues

| Tissue | Relative mRNA Expression Level | Reference |

| Central Nervous System | ||

| Caudate nucleus | High | |

| Putamen | High | |

| Globus pallidus | Moderate | |

| Hippocampus | Moderate | |

| Cerebellum | Moderate | |

| Frontal cortex | Low | |

| Peripheral Tissues | ||

| Adrenal gland | High | |

| Jejunum | High | |

| Ileum | High | |

| Spleen | Moderate | |

| Lung | Moderate | |

| Stomach | Low | |

| Colon | Low | |

| Placenta | Low | |

| Prostate | Low | |

| Immune Cells | ||

| Monocytes | High | |

| Natural Killer (NK) cells | High | |

| B cells | Moderate | |

| T cells | Moderate | |

| Macrophages | Moderate | |

| Neutrophils | Moderate |

Cellular Distribution

Immunohistochemical studies have confirmed the presence of GPR55 protein in various cell types, including:

-

Neurons: GPR55 is expressed in various brain regions, including the striatum, hippocampus, and cerebellum.

-

Immune cells: As indicated by mRNA expression, GPR55 protein is found on B cells, T cells, macrophages, and neutrophils.

-

Osteoclasts and Osteoblasts: GPR55 is expressed in these bone cells, suggesting a role in bone metabolism.

-

Endothelial cells: Expression has been observed in endothelial cells.

-

Cancer cells: GPR55 expression has been reported in various cancer cell lines and primary tumors, including those of the endometrium, colon, and others.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GPR55 cellular targets and distribution.

Immunohistochemistry (IHC) for GPR55 Detection in Paraffin-Embedded Tissues

This protocol outlines the steps for visualizing GPR55 protein expression in formalin-fixed, paraffin-embedded tissue sections.

References

GPR55: A Comparative Analysis of Endogenous and Synthetic Agonist Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant attention as a potential therapeutic target for a multitude of physiological and pathological conditions, including pain, inflammation, cancer, and metabolic disorders.[1][2] Initially suggested to be a novel cannabinoid receptor, its pharmacology has proven to be distinct from the classical CB1 and CB2 receptors.[3][4] The endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI), is now widely considered to be the primary endogenous ligand for GPR55.[5] Alongside endogenous ligands, a variety of synthetic molecules, often with a history as cannabinoid receptor modulators, have been identified as GPR55 agonists. This guide provides a detailed technical comparison of the activation and signaling of GPR55 by its principal endogenous ligand, LPI, versus a representative synthetic agonist, AM251, which is historically known as a CB1 receptor antagonist/inverse agonist but also acts as a GPR55 agonist.

Quantitative Comparison of Ligand Activity

The potency and efficacy of endogenous and synthetic agonists at GPR55 can vary depending on the specific assay and cell system used. The following tables summarize key quantitative data for LPI and the synthetic agonist AM251, providing a comparative overview of their activity in well-established functional assays.

Table 1: Potency (EC50) of LPI and AM251 in GPR55 Functional Assays

| Ligand | Assay | Cell Line | EC50 Value | Reference |

| L-α-lysophosphatidylinositol (LPI) | Calcium Mobilization | HEK293 | 49 nM | |

| AM251 | Calcium Mobilization | HEK293 | 612 nM - 630 nM | |

| L-α-lysophosphatidylinositol (LPI) | ERK Phosphorylation | GPR55-HEK293 | 74 nM | |

| AM251 | ERK Phosphorylation | GPR55-HEK293 | 540 nM | |

| L-α-lysophosphatidylinositol (LPI) | NFAT Activation | GPR55-HEK293 | 1.10 µM | |

| AM251 | NFAT Activation | GPR55-HEK293 | 1.13 µM | |

| L-α-lysophosphatidylinositol (LPI) | CREB Phosphorylation | GPR55-HEK293 | 93 nM | |

| AM251 | CREB Phosphorylation | GPR55-HEK293 | 430 nM | |

| L-α-lysophosphatidylinositol (LPI) | GTPγS Binding | MDA-MB-231 cell membranes | pEC50 = 6.47 | |

| AM251 | FUS1-lacZ (yeast) | GPR55-expressing yeast | pEC50 = 5.5 |

Table 2: Efficacy of LPI and AM251 in GPR55 Functional Assays

| Ligand | Assay | Cell Line | Efficacy | Reference |

| L-α-lysophosphatidylinositol (LPI) | CREB Phosphorylation | GPR55-HEK293 | ~100% (relative to max LPI response) | |

| AM251 | CREB Phosphorylation | GPR55-HEK293 | ~150-175% of LPI response | |

| L-α-lysophosphatidylinositol (LPI) | NFAT Activation | GPR55-HEK293 | Potent and efficacious | |

| AM251 | NFAT Activation | GPR55-HEK293 | As potent and efficacious as LPI | |

| AM251 | Calcium Mobilization | HEK293 | Lower maximal Ca2+ response compared to LPI |

Signaling Pathways

Activation of GPR55 by both endogenous and synthetic agonists initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 G proteins. This coupling leads to the activation of downstream effector molecules, culminating in various cellular responses.

Upon agonist binding, GPR55-mediated activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

Simultaneously, GPR55 activation of Gα12/13 leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is implicated in the regulation of the actin cytoskeleton and cell migration. Both the Gαq-PLC and Gα12/13-RhoA pathways can contribute to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Interestingly, while both LPI and AM251 activate these core pathways, there is evidence of biased agonism, where the relative efficacy of a ligand can differ between signaling readouts. For instance, AM251 has been shown to be more efficacious than LPI in stimulating CREB phosphorylation, while having a lower maximal response in calcium mobilization assays.

GPR55 Signaling Cascade

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation.

Materials:

-

HEK293 cells stably or transiently expressing GPR55

-

Culture medium (e.g., DMEM with 10% FBS)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Probenecid (optional, to prevent dye leakage)

-

Test compounds (LPI, AM251) and controls

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Seeding: Seed GPR55-expressing HEK293 cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight.

-

Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Compound Preparation: Prepare serial dilutions of the test compounds (LPI, AM251) in assay buffer.

-

Measurement: Place the cell plate into the fluorescence plate reader.

-

Measure the baseline fluorescence for a short period.

-

Use the automated injector to add the compound solutions to the wells.

-

Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: The change in fluorescence (peak minus baseline) is used to determine the agonist response. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Calcium Mobilization Assay Workflow

ERK1/2 Phosphorylation Assay (Western Blot)

This method detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1 and ERK2.

Materials:

-

GPR55-expressing cells

-

Serum-free culture medium

-

Test compounds (LPI, AM251)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Starvation: Culture GPR55-expressing cells to ~80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.

-

Ligand Stimulation: Treat the starved cells with various concentrations of LPI or AM251 for a predetermined optimal time (e.g., 5-30 minutes) at 37°C.

-

Cell Lysis: After stimulation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Signal Detection: Capture the chemiluminescent signal using an imaging system.

-

Re-probing for Total ERK: To normalize for protein loading, strip the membrane and re-probe it with the anti-total-ERK1/2 antibody, following the same immunoblotting steps.

-

Data Analysis: Quantify the band intensities for phospho-ERK and total ERK using densitometry software. The ratio of phospho-ERK to total ERK represents the level of ERK activation.

ERK Phosphorylation Western Blot Workflow

GTPγS Binding Assay

This functional assay measures the G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Cell membranes prepared from GPR55-expressing cells

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

[³⁵S]GTPγS

-

Unlabeled GTPγS (for non-specific binding)

-

Test compounds (LPI, AM251)

-

96-well microplates

-

Glass fiber filter mats

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare cell membranes from GPR55-expressing cells and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the assay buffer, a specific concentration of GDP (e.g., 10-30 µM), and the cell membranes (e.g., 5-20 µg of protein per well).

-

Add serial dilutions of the agonist (LPI or AM251). For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to some wells.

-

Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Counting: Dry the filter mats and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and calculate EC50 and Emax values.

GTPγS Binding Assay Workflow

Conclusion

The study of GPR55 activation by both its endogenous ligand, LPI, and various synthetic agonists like AM251 is crucial for understanding the receptor's physiological roles and its potential as a drug target. This guide provides a comparative framework of their quantitative activities, outlines the primary signaling pathways involved, and details the experimental protocols necessary for their characterization. The evidence of biased agonism, where different ligands can preferentially activate certain downstream pathways, highlights the complexity of GPR55 pharmacology and underscores the importance of using multiple assay systems for a comprehensive understanding of ligand function. Further research into the nuanced signaling signatures of different GPR55 agonists will be instrumental in the development of novel and selective therapeutics targeting this receptor.

References

- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of GPR55, a putative cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. GPR55 - Wikipedia [en.wikipedia.org]

The Role of GPR55 Agonists in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments offer limited efficacy and are often associated with dose-limiting side effects. The G protein-coupled receptor 55 (GPR55), once an orphan receptor, has emerged as a promising, albeit complex, target for the development of novel analgesics. This technical guide provides an in-depth analysis of the role of GPR55 agonists in neuropathic pain, with a focus on the underlying signaling mechanisms, preclinical evidence, and detailed experimental methodologies. While the specific compound "GPR55 agonist 3" was not definitively identified in the public domain, this guide will focus on well-characterized potent and selective GPR55 agonists to elucidate their potential in this therapeutic area.

GPR55: A Novel Target in Pain Modulation

GPR55 is a G protein-coupled receptor with low sequence homology to the classical cannabinoid receptors, CB1 and CB2.[1] It is expressed in various regions of the central and peripheral nervous system relevant to pain processing, including the dorsal root ganglia (DRG), spinal cord, and brain regions such as the periaqueductal gray (PAG).[2][3] The role of GPR55 in nociception is multifaceted and appears to be dependent on its anatomical location and the specific pain state.

The endogenous ligand for GPR55 is widely considered to be lysophosphatidylinositol (LPI).[4] Several synthetic agonists have been developed, exhibiting varying degrees of potency and selectivity. The therapeutic potential of targeting GPR55 for neuropathic pain is an active area of research, with conflicting reports suggesting both pro- and anti-nociceptive roles for GPR55 activation. Some studies indicate that GPR55 activation in supraspinal regions like the PAG may facilitate pain transmission, while its activation in the spinal cord could be analgesic.[2]

GPR55 Signaling Pathways in Neurons

GPR55 activation initiates a cascade of intracellular signaling events that are distinct from those of CB1 and CB2 receptors. GPR55 primarily couples to Gαq and Gα12/13 proteins.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA. RhoA and its downstream effector, Rho-associated kinase (ROCK), are implicated in various cellular processes, including cytoskeletal rearrangement and gene transcription.

-

Downstream Effectors: The elevation of intracellular Ca2+ and activation of other signaling intermediates can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of transcription factors such as cAMP response element-binding protein (CREB).

GPR55 Signaling Cascade

Quantitative Data on GPR55 Agonists

The development of potent and selective GPR55 agonists is crucial for elucidating the therapeutic potential of this receptor. The following tables summarize key quantitative data for representative GPR55 agonists from the scientific literature.

Table 1: Binding Affinity (Ki) and Potency (EC50) of Selected GPR55 Agonists

| Compound Class | Agonist | Ki (nM) at hGPR55 | EC50 (nM) for p-ERK Activation | Reference |

| 3-Benzylquinolin-2(1H)-one | Compound 1 | 1.8 | 15.3 | |

| Compound 2 | 0.8 | 6.1 | ||

| Compound 3 | 1.1 | 7.9 | ||

| Piperazine | ML-184 | - | 263 | |

| Tricyclic triazoloquinoline | ML-185 | - | 658 | |

| Morpholinosulfonylphenylamide | ML-186 | - | 305 |

Table 2: Preclinical Efficacy of GPR55 Ligands in Neuropathic Pain Models

| Ligand | Animal Model | Behavioral Assay | Dose | Route of Administration | Effect on Neuropathic Pain | Reference |

| O-1602 (Agonist) | CCI | Paw Withdrawal Latency | Not Specified | Not Specified | No significant effect | |

| CID16020046 (Antagonist) | SNL | Mechanical Allodynia | 300 µ g/rat | Intrathecal | Dose-dependent antiallodynic effect | |

| O-1602 (Agonist) | SNL | Mechanical Allodynia | 30-300 µ g/rat | Intrathecal | Prevented the antiallodynic effect of CID16020046 | |

| GPR55 Knockout | Partial Nerve Ligation | Mechanical Hyperalgesia | N/A | N/A | Failed to develop mechanical hyperalgesia |

Note: The conflicting results with the agonist O-1602 highlight the complexity of GPR55 pharmacology and the need for more selective tool compounds.

Experimental Protocols for Preclinical Neuropathic Pain Studies

Reproducible and well-characterized animal models are essential for the preclinical evaluation of novel analgesics. Below are detailed methodologies for commonly used models and behavioral assays.

Neuropathic Pain Models

4.1.1. Chronic Constriction Injury (CCI) Model in Rats

This model, developed by Bennett and Xie, is a widely used model of peripheral nerve injury.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Shave the lateral aspect of the thigh of the hind limb and sterilize the skin.

-

Incision: Make a small skin incision on the lateral surface of the mid-thigh.

-

Sciatic Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

-

Ligation: Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened until they just elicit a brief twitch in the innervated muscles.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.

4.1.2. Spinal Nerve Ligation (SNL) Model in Rats

This model, developed by Kim and Chung, produces a more localized nerve injury.

-

Anesthesia and Preparation: Anesthetize and prepare the rat as described for the CCI model.

-

Incision: Make a dorsal midline incision at the L4-S2 level.

-

Muscle Retraction: Retract the paraspinal muscles to expose the L5 and L6 transverse processes.

-

Transverse Process Removal: Carefully remove the L6 transverse process to visualize the L4-L6 spinal nerves.

-

Nerve Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the DRG with a silk suture (e.g., 6-0).

-

Closure and Post-operative Care: Close the muscle and skin layers and provide post-operative care as described above.

Behavioral Assays for Pain Assessment

4.2.1. Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

-

Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

-

Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

Response: A positive response is a sharp withdrawal of the paw.

-

Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.

4.2.2. Hargreaves Test for Thermal Hyperalgesia

This test measures the latency to withdraw from a thermal stimulus.

-

Acclimation: Place the animal in a plexiglass enclosure on a glass plate and allow it to acclimate.

-

Heat Source: A radiant heat source is positioned under the glass plate, targeting the plantar surface of the hind paw.

-

Measurement: The latency to paw withdrawal is automatically recorded.

-

Cut-off Time: A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

Preclinical Experimental Workflow

Logical Relationships and Future Directions

The current body of evidence presents a complex picture of GPR55's role in neuropathic pain. The discrepancies in the literature may be attributable to several factors, including the use of non-selective ligands, different animal models, and varying routes of drug administration.

Hypothesized Location-Dependent Role of GPR55

Future research should focus on:

-

Developing highly selective GPR55 agonists and antagonists: This will be critical to definitively probe the receptor's function in neuropathic pain.

-

Investigating the role of GPR55 in different neuronal and glial cell types: Understanding the cell-specific signaling of GPR55 will provide a more nuanced understanding of its role in pain pathophysiology.

-

Exploring the therapeutic potential of biased GPR55 agonism: Ligands that selectively activate specific downstream signaling pathways may offer improved therapeutic profiles with fewer side effects.

-

Conducting well-designed preclinical studies: Utilizing a battery of neuropathic pain models and behavioral assays will be essential to build a robust case for the clinical translation of GPR55-targeting therapeutics.

Conclusion

GPR55 represents a novel and intriguing target for the treatment of neuropathic pain. While the current understanding of its role is complex and at times contradictory, the development of new chemical probes is paving the way for a more precise dissection of its function. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of GPR55 agonists in this challenging therapeutic area. Continued investigation into the nuanced pharmacology of GPR55 holds the promise of delivering a new class of much-needed analgesics for patients suffering from neuropathic pain.

References

- 1. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR55 and GPR119 Receptors Contribute to the Processing of Neuropathic Pain in Rats [mdpi.com]

- 3. GPR55 in the brain and chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

GPR55 Agonists and the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target with complex and often contradictory roles in the regulation of the inflammatory response. Initially identified as an orphan receptor, it is now recognized as a putative cannabinoid receptor, though it shares low homology with the classical CB1 and CB2 receptors. Its endogenous ligand is widely considered to be lysophosphatidylinositol (LPI). Activation of GPR55 has been shown to modulate inflammatory processes in a context-dependent manner, exhibiting both pro- and anti-inflammatory effects. This guide provides an in-depth technical overview of the role of GPR55 agonists in inflammation, focusing on key signaling pathways, quantitative effects on inflammatory mediators, and detailed experimental protocols. For the purpose of this guide, "GPR55 agonist 3" will be used as a representative term for a synthetic GPR55 agonist, with specific examples such as O-1602 and ML184 discussed in the experimental sections.

GPR55 Signaling Pathways in Inflammation

GPR55 activation initiates a cascade of intracellular signaling events that are distinct from the canonical Gαi/o or Gαs pathways associated with other GPCRs. GPR55 primarily couples to Gαq and Gα12/13 proteins, leading to the activation of downstream effectors that play crucial roles in mediating the inflammatory response.[1][2]

Gαq-PLC-NF-κB Pathway

Activation of GPR55 by an agonist leads to the stimulation of Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4][5]

Caption: GPR55-Gαq-PLC-NF-κB Signaling Pathway.

Gα12/13-RhoA-ROCK Pathway